B1580078 DL-HOMOCYSTEINE (3,3,4,4-D4)

DL-HOMOCYSTEINE (3,3,4,4-D4)

Cat. No.: B1580078
M. Wt: 139.21
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Homocysteine (3,3,4,4-D₄) is a deuterated isotopologue of homocysteine, a sulfur-containing amino acid involved in methionine metabolism and cardiovascular health. Its chemical formula is HSCD₂CD₂CH(NH₂)COOH, with a molecular weight of 139.21 and CAS number 416845-90-4 (labeled) or 454-29-5 (unlabeled) . This compound is synthesized with four deuterium atoms at the 3,3,4,4 positions, enhancing its utility in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies for metabolic tracing and biomarker quantification . It is widely used in clinical research, metabolomics, and proteomics due to its high purity (≥98%) and isotopic stability under physiological conditions .

Properties

Molecular Weight

139.21

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Isotopic Differences

The table below highlights key differences between DL-Homocysteine (3,3,4,4-D₄) and related sulfur-containing compounds:

Compound Name Isotopic Labeling Molecular Formula Molecular Weight CAS Number Key Applications
DL-Homocysteine (3,3,4,4-D₄) 4 deuterium atoms (3,3,4,4) HSCD₂CD₂CH(NH₂)COOH 139.21 416845-90-4 MS/NMR tracers, metabolomics
DL-Homocystine-d₈ 8 deuterium atoms (3,3,3',3',4,4,4',4') C₈D₈H₁₀N₂O₄S₂ 314.42 108641-82-3 Homocysteine metabolism studies
DL-Cystathionine (3,3,4,4-D₄) 4 deuterium atoms (3,3,4,4) C₇D₄H₁₀N₂O₄S 226.28 146764-57-0 Transsulfuration pathway analysis
DL-Homocysteine thiolactone HCl None (unlabeled) C₄H₈ClNO₂S 169.63 6038-19-3 Oxidative stress models, ER stress studies

Key Observations :

  • Isotopic Labeling : DL-Homocysteine (3,3,4,4-D₄) and DL-Homocystine-d₈ differ in the number and position of deuterium atoms, affecting their metabolic stability and detection sensitivity in MS .
  • Functional Groups : DL-Homocysteine thiolactone lacks a free thiol group but forms a reactive cyclic thioester, making it more cytotoxic than the linear deuterated homocysteine .

Biochemical Effects in Comparative Studies

Antioxidant and Pro-Oxidant Activities
  • DL-Homocysteine (3,3,4,4-D₄) : In rat models, acute administration (8 mmol/kg) increased antioxidant enzyme activity (SOD, CAT, GPx) and reduced lipid peroxidation (MDA levels), suggesting a compensatory response to oxidative stress .
  • DL-Homocysteine thiolactone (DL-Hcy TLHC) : Induces stronger inhibition of acetylcholinesterase (AChE) in cardiac tissue compared to unlabeled DL-Hcy (70% vs. 50% inhibition), likely due to enhanced cellular uptake of the thiolactone form .
Metabolic and Cardiovascular Effects
  • Deuterated vs.
  • DL-Homocystine-d₈ : Used to study homocysteine dimerization and its role in endothelial dysfunction, a process implicated in atherosclerosis .

Critical Analysis of Contradictory Evidence

  • This discrepancy may arise from differences in exposure duration and dosage.
  • Antioxidant vs. Pro-Oxidant Role : Despite increasing SOD and CAT activity, DL-Hcy TLHC exacerbates cardiac oxidative damage via AChE inhibition, highlighting context-dependent effects .

Preparation Methods

Chemical and Physical Properties Relevant to Preparation

Property Description
Chemical Formula C4H5D4NO2S
Molecular Weight 139.21 g/mol
Purity Typically ≥ 98 atom % D (deuterium incorporation)
Physical Form White solid
Solubility Water: 50 mg/mL (359.17 mM) with ultrasonic aid; DMSO: 1 mg/mL (7.18 mM) with ultrasonic aid
Storage Store at -20°C (use within 1 month); -80°C (use within 6 months)
CAS Number 416845-90-4

These properties guide the preparation and handling of DL-Homocysteine (3,3,4,4-D4) solutions for research use.

Preparation of Stock Solutions

The preparation of stock solutions requires careful consideration of solubility and stability. Ultrasonic treatment and mild heating (e.g., 37°C water bath) are recommended to enhance solubility.

Amount of DL-Homocysteine (mg) Volume of Solvent for 1 mM (mL) Volume of Solvent for 5 mM (mL) Volume of Solvent for 10 mM (mL)
1 7.1834 1.4367 0.7183
5 35.917 7.1834 3.5917
10 71.8339 14.3668 7.1834

Solvent: Typically water or DMSO, depending on solubility and downstream application.

In Vivo Formulation Methods

DL-Homocysteine (3,3,4,4-D4) is often prepared for in vivo studies using co-solvent systems to ensure clear solutions suitable for administration.

Typical preparation steps include:

  • DMSO Master Liquid Preparation: Dissolve the required amount of DL-Homocysteine (3,3,4,4-D4) in DMSO to create a concentrated master stock.
  • Sequential Addition of Co-solvents: Add PEG300, Tween 80, and distilled water (ddH2O) sequentially, ensuring the solution remains clear after each addition.
  • Alternative Vehicle: Corn oil can be used as a vehicle after dissolving the compound in DMSO, followed by mixing and clarification.

Key notes:

  • Clarity of the solution must be confirmed before adding the next solvent.
  • Physical methods such as vortexing, ultrasound, or mild heating can aid dissolution.
  • The order of solvent addition is critical to avoid precipitation.

Research Findings and Applications Related to Preparation

  • The use of ultrasonic baths and controlled heating is essential to achieve complete dissolution due to the compound's limited solubility.
  • The stepwise co-solvent addition method prevents precipitation and ensures homogeneity in in vivo formulations.
  • The high isotopic purity of DL-Homocysteine (3,3,4,4-D4) ensures its reliability as an internal standard in metabolic flux analysis and quantification assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.